Di-tert-butyl 2-bromophenyliminodicarbonate
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Overview
Description
Di-tert-butyl 2-bromophenyliminodicarbonate is a chemical compound with the molecular formula C16H22BrNO4. It is used in various scientific research applications, particularly in organic synthesis and catalysis .
Preparation Methods
The synthesis of Di-tert-butyl 2-bromophenyliminodicarbonate involves the reaction of tert-butyl dicarbonate with 2-bromophenylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure optimal yield .
Chemical Reactions Analysis
Di-tert-butyl 2-bromophenyliminodicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Protection and Deprotection Reactions: It is often used in the protection of amine groups in organic synthesis. .
Scientific Research Applications
Di-tert-butyl 2-bromophenyliminodicarbonate has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of amine groups.
Catalysis: The compound is employed in catalytic reactions to facilitate the formation of desired products.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Di-tert-butyl 2-bromophenyliminodicarbonate involves the formation of a stable intermediate with the target molecule. The tert-butyl groups provide steric hindrance, which helps in the selective protection of functional groups. The bromine atom can participate in various substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Di-tert-butyl 2-bromophenyliminodicarbonate can be compared with similar compounds such as:
Di-tert-butyl dicarbonate: Used primarily for the protection of amine groups.
2-Bromophenylamine: A precursor in the synthesis of this compound.
tert-Butyl bromoacetate: Another compound used in organic synthesis for similar protection reactions.
This compound stands out due to its unique combination of tert-butyl and bromophenyl groups, which provide both steric protection and reactivity for substitution reactions.
Properties
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZUHJIFUHCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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